
Lithium 2-(pyrimidin-4-yl)acetate
Übersicht
Beschreibung
Lithium 2-(pyrimidin-4-yl)acetate, also known as lithium pyrimidine-4-acetate or LiPyA, is a coordination compound that contains lithium as a central ion and pyrimidine-4-acetate as a ligand. It has a CAS No. of 1956356-31-2 and a molecular formula of C6H5LiN2O2 .
Molecular Structure Analysis
The molecular structure of Lithium 2-(pyrimidin-4-yl)acetate consists of a lithium ion and a pyrimidin-4-ylacetate ligand . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Physical And Chemical Properties Analysis
Lithium 2-(pyrimidin-4-yl)acetate has a molecular weight of 144.06 and is stored in an inert atmosphere at 2-8°C . More specific physical and chemical properties are not available at this time.Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Pyrimidines, including Lithium 2-(pyrimidin-4-yl)acetate, have been found to exhibit potent anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antimicrobial Applications
Pyrimidine derivatives have been reported to exhibit antimicrobial properties . This makes Lithium 2-(pyrimidin-4-yl)acetate a potential candidate for the development of new antimicrobial agents.
Anticancer Applications
Pyrimidine derivatives have been used in the treatment of various types of cancer . For instance, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antiviral Applications
Some pyrimidine derivatives have been synthesized and screened for their anti-HIV activity . This suggests that Lithium 2-(pyrimidin-4-yl)acetate could potentially be used in the development of new antiviral drugs.
Antihypertensive Applications
Pyrimidine derivatives have been reported to exhibit antihypertensive properties . This suggests that Lithium 2-(pyrimidin-4-yl)acetate could be used in the development of new antihypertensive drugs.
Anti-Inflammatory and Analgesic Applications
Pyrimidine derivatives have been reported to exhibit anti-inflammatory and analgesic activities . This suggests that Lithium 2-(pyrimidin-4-yl)acetate could be used in the development of new anti-inflammatory and analgesic drugs.
Wirkmechanismus
Mode of Action
It is known that lithium compounds can modulate neurotransmitters, readjusting balances between excitatory and inhibitory activities . The pyrimidine moiety is known to have anti-inflammatory effects, attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are known to affect a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Result of Action
It is known that lithium compounds can have a broad range of effects on cellular functions, including neurotransmission .
Action Environment
It is known that the efficacy of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
The safety information for Lithium 2-(pyrimidin-4-yl)acetate indicates that it has a signal word of “Warning” and carries the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
The future directions for research on Lithium 2-(pyrimidin-4-yl)acetate and similar compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential therapeutic applications . Detailed structure-activity relationship (SAR) analysis and prospects could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
lithium;2-pyrimidin-4-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.Li/c9-6(10)3-5-1-2-7-4-8-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKKMDDRZDKPID-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN=CN=C1CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5LiN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 2-(pyrimidin-4-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, [[(1R,3R)-5-(2-chloroethylidene)-1,3-cyclohexanediyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B3338888.png)




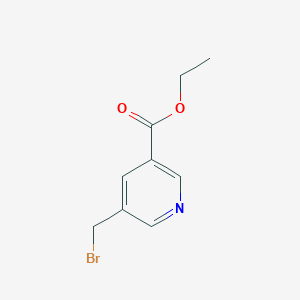

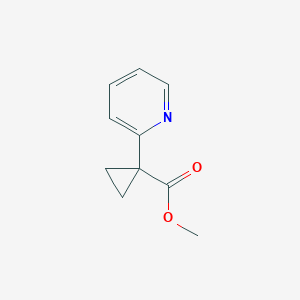
![4,6-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B3338927.png)

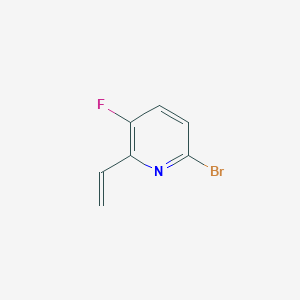
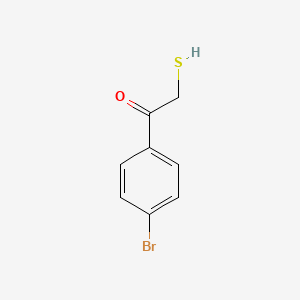
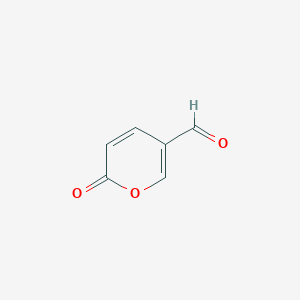
![N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide](/img/structure/B3338961.png)